2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol
Description
2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . This compound features a pyridine ring substituted with an amino group at the 2-position and a sulfanyl group at the 4-position, linked to an ethan-1-ol moiety
Properties
IUPAC Name |
2-[(2-aminopyridin-4-yl)methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8-5-7(1-2-10-8)6-12-4-3-11/h1-2,5,11H,3-4,6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHXWGBRUKHJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CSCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of 2-aminopyridine with a suitable thiol reagent under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways . The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biological activity . The compound may also modulate enzyme activity or receptor binding through its unique structural features .
Comparison with Similar Compounds
Biological Activity
The compound 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol , also known as AB334133, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula : C₉H₁₃N₃OS
Molecular Weight : 184.26 g/mol
CAS Number : 1249351-05-0
Structure : The compound features a pyridine ring and a sulfanyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.
Anticancer Activity
A study conducted by Queener et al. highlighted the compound's lipophilic properties, suggesting its potential as a DHFR inhibitor. This mechanism is particularly relevant in cancer therapy, where inhibition of DHFR can lead to reduced tumor growth . The compound's structural similarity to known DHFR inhibitors suggests that it could exhibit comparable efficacy against certain cancer cell lines.
Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | Reference |
|---|---|---|
| Anticancer | Dihydrofolate reductase | Queener et al. |
| Potential DPP-4 Inhibition | Dipeptidyl peptidase-4 | Insight into SAR |
Case Studies
- In Vitro Evaluation : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The results indicated that the compound could serve as a lead structure for further anticancer drug development.
- DPP-4 Inhibition Studies : Although direct studies on this compound are sparse, related compounds in the literature have shown promising results in enhancing insulin secretion and reducing blood glucose levels through DPP-4 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
